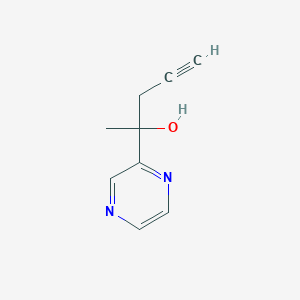
2-(2-Pyrazinyl)-4-pentyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyrazinyl)-4-pentyn-2-ol is a heterocyclic compound featuring a pyrazine ring and an alkyne group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrazinyl)-4-pentyn-2-ol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds.
Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated pyrazine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Pyrazinyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 2-(2-Pyrazinyl)-4-pentyn-2-one
Reduction: 2-(2-Pyrazinyl)-4-penten-2-ol or 2-(2-Pyrazinyl)-4-pentanol
Substitution: Various substituted pyrazine derivatives
Applications De Recherche Scientifique
2-(2-Pyrazinyl)-4-pentyn-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Pyrazinyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, pyrazine derivatives are known to inhibit enzymes and modulate signaling pathways, which can lead to various biological effects . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oltipraz: A pyrazine derivative known for its chemopreventive properties.
Pyrazinamide: An anti-tuberculosis drug with a pyrazine ring.
Glipizide: An anti-diabetic drug containing a pyrazine moiety.
Uniqueness
2-(2-Pyrazinyl)-4-pentyn-2-ol is unique due to the presence of both a pyrazine ring and an alkyne group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and biological interactions that are not commonly observed in other pyrazine derivatives.
Propriétés
Numéro CAS |
2006278-24-4 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-pyrazin-2-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C9H10N2O/c1-3-4-9(2,12)8-7-10-5-6-11-8/h1,5-7,12H,4H2,2H3 |
Clé InChI |
YXWAOHOPSHRIKD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)(C1=NC=CN=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)

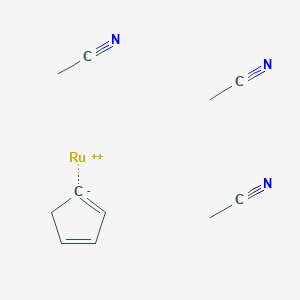


![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
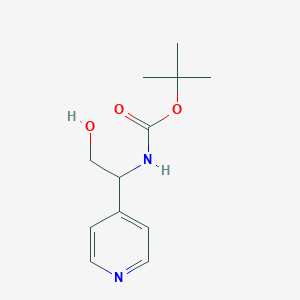
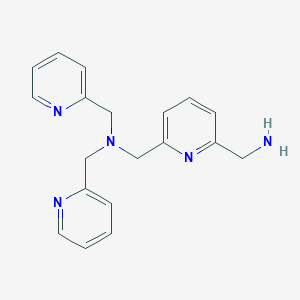
![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)
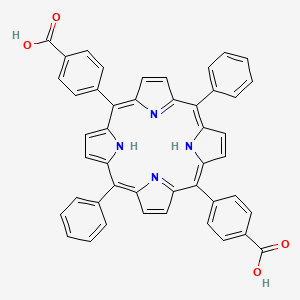
![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
